2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol
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Overview
Description
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic compound that belongs to the class of phenols and pyrazoles This compound is characterized by the presence of two chlorine atoms, a phenolic hydroxyl group, and a pyrazole ring substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves multiple steps. One common method includes the condensation of 2,4-dichlorophenol with 1,3-diphenyl-4,5-dihydro-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar halogen substitution.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: A pyrazole derivative without the phenolic group.
2,4-Dichloro-6-(1,3-diphenyl-1H-pyrazol-5-yl)phenol: A closely related compound with a fully aromatic pyrazole ring.
Uniqueness
2,4-Dichloro-6-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its combination of a phenolic hydroxyl group, chlorine atoms, and a substituted pyrazole ring
Properties
CAS No. |
93203-61-3 |
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Molecular Formula |
C21H16Cl2N2O |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2,4-dichloro-6-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H16Cl2N2O/c22-15-11-17(21(26)18(23)12-15)20-13-19(14-7-3-1-4-8-14)24-25(20)16-9-5-2-6-10-16/h1-12,20,26H,13H2 |
InChI Key |
CJIWJRIDWZNRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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